molecular formula C9H6Cl3F5Si B3029796 Trichloro[3-(pentafluorophenyl)propyl]silane CAS No. 78900-02-4

Trichloro[3-(pentafluorophenyl)propyl]silane

Cat. No.: B3029796
CAS No.: 78900-02-4
M. Wt: 343.6 g/mol
InChI Key: PGOAAUBOHVGLCX-UHFFFAOYSA-N
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Description

Trichloro[3-(pentafluorophenyl)propyl]silane: is a chemical compound with the molecular formula C9H6Cl3F5Si and a molecular weight of 343.57 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its reactivity and is widely used in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro[3-(pentafluorophenyl)propyl]silane can be synthesized through the chlorination of silanes. One common method involves the reaction between silane and pentafluorobenzyl alcohol or pentafluorobenzyl acid . Another method includes the reaction between trichlorosilane and pentafluorostyrene .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Trichloro[3-(pentafluorophenyl)propyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

trichloro-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3F5Si/c10-18(11,12)3-1-2-4-5(13)7(15)9(17)8(16)6(4)14/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOAAUBOHVGLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)C[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3F5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78900-02-4
Record name Trichloro[3-(pentafluorophenyl)propyl]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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